Cas no 1806266-09-0 (2-Cyano-3-hydroxymethyl-6-methylbenzenesulfonyl chloride)

2-Cyano-3-hydroxymethyl-6-methylbenzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 2-Cyano-3-hydroxymethyl-6-methylbenzenesulfonyl chloride
-
- Inchi: 1S/C9H8ClNO3S/c1-6-2-3-7(5-12)8(4-11)9(6)15(10,13)14/h2-3,12H,5H2,1H3
- InChI Key: GYFJLHPILHTREK-UHFFFAOYSA-N
- SMILES: ClS(C1C(C#N)=C(CO)C=CC=1C)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 367
- XLogP3: 1.1
- Topological Polar Surface Area: 86.5
2-Cyano-3-hydroxymethyl-6-methylbenzenesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010012904-1g |
2-Cyano-3-hydroxymethyl-6-methylbenzenesulfonyl chloride |
1806266-09-0 | 97% | 1g |
1,490.00 USD | 2021-07-05 |
2-Cyano-3-hydroxymethyl-6-methylbenzenesulfonyl chloride Related Literature
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
2. Back matter
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
Additional information on 2-Cyano-3-hydroxymethyl-6-methylbenzenesulfonyl chloride
Professional Introduction to 2-Cyano-3-hydroxymethyl-6-methylbenzenesulfonyl chloride (CAS No. 1806266-09-0)
2-Cyano-3-hydroxymethyl-6-methylbenzenesulfonyl chloride is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 1806266-09-0, is a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, including a cyano group, a hydroxymethyl group, and a methyl group attached to a benzenesulfonyl chloride moiety, make it a versatile building block for medicinal chemists and synthetic organic chemists alike.
The benzenesulfonyl chloride functional group is particularly noteworthy due to its reactivity and ability to participate in nucleophilic substitution reactions, which are fundamental in the construction of complex molecular architectures. This property has made 2-Cyano-3-hydroxymethyl-6-methylbenzenesulfonyl chloride a valuable reagent in the development of novel therapeutic agents. Recent studies have highlighted its role in the synthesis of sulfonamide derivatives, which are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
In the realm of drug discovery, the hydroxymethyl group present in this compound offers an additional site for functionalization. This allows for further derivatization to produce compounds with tailored pharmacological profiles. For instance, researchers have explored its utility in generating analogs of nonsteroidal anti-inflammatory drugs (NSAIDs), where modifications at the hydroxymethyl position can significantly influence the drug's efficacy and selectivity.
The cyano group in 2-Cyano-3-hydroxymethyl-6-methylbenzenesulfonyl chloride also contributes to its chemical versatility. It can be reduced to an amine or converted into other functional groups through various chemical transformations. This flexibility has been exploited in the synthesis of protease inhibitors, which are crucial in treating diseases such as HIV and cancer. The ability to introduce this compound into larger molecular frameworks while maintaining its reactivity makes it an indispensable tool in medicinal chemistry.
Recent advancements in computational chemistry have further enhanced the utility of this compound. Molecular modeling studies have demonstrated that derivatives of 2-Cyano-3-hydroxymethyl-6-methylbenzenesulfonyl chloride can interact with specific biological targets with high affinity. These studies have provided insights into the structural requirements necessary for optimal binding and have guided the design of more effective drug candidates.
The synthesis of 2-Cyano-3-hydroxymethyl-6-methylbenzenesulfonyl chloride itself is a testament to the progress in synthetic organic chemistry. Modern methodologies have enabled its production with high yield and purity, making it more accessible for research purposes. Techniques such as catalytic hydrogenation and nucleophilic aromatic substitution have been optimized to streamline its preparation, reducing both time and cost associated with its synthesis.
In conclusion, 2-Cyano-3-hydroxymethyl-6-methylbenzenesulfonyl chloride (CAS No. 1806266-09-0) represents a significant advancement in chemical research and drug development. Its unique structural features and reactivity make it a valuable intermediate for synthesizing a wide range of biologically active compounds. As research continues to uncover new applications for this compound, its importance in pharmaceutical chemistry is likely to grow even further.
1806266-09-0 (2-Cyano-3-hydroxymethyl-6-methylbenzenesulfonyl chloride) Related Products
- 1780462-09-0(1-ethyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo3,4-cpyridine)
- 1105190-15-5(2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide)
- 2228292-19-9(2-hydroxy-3-methyl-3-(5-methyl-1,2-oxazol-3-yl)butanoic acid)
- 1806368-07-9(Methyl 2,5-difluoro-3-methoxybenzoate)
- 1339196-01-8(1-(bromomethyl)-1-(butan-2-yloxy)-4-(propan-2-yl)cyclohexane)
- 2172178-93-5(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,6-difluorophenylformamido}oxy)acetic acid)
- 1805280-65-2(2-(Bromomethyl)-3-chloro-4-(difluoromethyl)pyridine-6-acetic acid)
- 1341908-32-4(3-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid)
- 2408975-27-7(tert-butyl N-[4-(diethylamino)-1-hydroxybutan-2-yl]carbamate)
- 92264-75-0(2,4-dioxohexahydropyrimidine-5-carboxylic acid)



